

# Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1840383** is a potent, orally bioavailable small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met, is a key driver in the progression of numerous human cancers. These application notes provide detailed protocols for utilizing **T-1840383** as a tool to study c-Met dependent cancers in both in vitro and in vivo settings.

## **Mechanism of Action**

**T-1840383** is a multi-targeted kinase inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), **T-1840383** effectively blocks the downstream signaling cascades that promote cancer cell growth and metastasis.

# Data Presentation In Vitro Kinase Inhibitory Activity of T-1840383



| Kinase Target | IC50 (nM)                     |
|---------------|-------------------------------|
| c-Met         | [Data not publicly available] |
| VEGFR2        | [Data not publicly available] |
| Other Kinases | [Data not publicly available] |

Note: Specific IC50 values for **T-1840383** against a broad panel of kinases are not readily available in the public domain. The compound is primarily characterized as a potent dual inhibitor of c-Met and VEGFR.

## Cellular Activity of T-1840383 in c-Met Dependent Cancer

**Cell Lines** 

| Cell Line | Cancer Type       | IC50 (nM) for Cell Viability            |  |
|-----------|-------------------|-----------------------------------------|--|
| MKN45     | Gastric Carcinoma | [Specific value not publicly available] |  |
| EBC-1     | Lung Cancer       | [Specific value not publicly available] |  |
| U-87MG    | Glioblastoma      | [Specific value not publicly available] |  |
| COLO 205  | Colorectal Cancer | [Specific value not publicly available] |  |
| A549      | Lung Carcinoma    | [Specific value not publicly available] |  |

Note: While studies have determined the IC50 values for cell viability in these c-Met dependent cell lines, the precise figures are not consistently reported in publicly accessible literature.

# In Vivo Anti-Tumor Efficacy of T-1840383 in Xenograft Models



| Xenograft Model | Cancer Type       | T-1840383 Dose<br>(mg/kg, p.o., once<br>daily) | Tumor Growth<br>Inhibition (%) |
|-----------------|-------------------|------------------------------------------------|--------------------------------|
| MKN45           | Gastric Carcinoma | 2                                              | Significant                    |
| EBC-1           | Lung Cancer       | [Dose not specified]                           | Significant                    |
| U-87MG          | Glioblastoma      | [Dose not specified]                           | Significant                    |
| COLO 205        | Colorectal Cancer | [Dose not specified]                           | Significant                    |

Note: "Significant" indicates a statistically meaningful reduction in tumor growth as reported in preclinical studies. Specific percentage of inhibition can vary based on experimental conditions.

# Experimental Protocols In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of **T-1840383** against the c-Met kinase.

- · Recombinant human c-Met kinase
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- **T-1840383** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well or 384-well plates (white, opaque)
- Plate reader capable of luminescence detection



- Prepare a serial dilution of T-1840383 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add 5 μL of the diluted **T-1840383** or DMSO (vehicle control) to the wells of the assay plate.
- Add 10 μL of a solution containing recombinant c-Met kinase and the peptide substrate in kinase buffer to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 10 μL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of T-1840383 relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

# Inhibition of HGF-Induced c-Met Phosphorylation in Cultured Cells (Western Blot)

This protocol describes how to assess the ability of **T-1840383** to inhibit the phosphorylation of c-Met in response to HGF stimulation in a cancer cell line (e.g., A549).

- A549 cells (or other suitable c-Met expressing cancer cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)



- T-1840383 (dissolved in DMSO)
- Recombinant human HGF
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for chemiluminescence detection

- Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
- Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
- Pre-treat the cells with various concentrations of T-1840383 or DMSO (vehicle control) for 1 hour.
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
- · Wash the cells twice with ice-cold PBS.



- Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA protein assay.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met.

## **Cell Viability Assay (MTT Assay)**

This protocol details the procedure to determine the effect of **T-1840383** on the viability of c-Met dependent cancer cells.

- c-Met dependent cancer cell line (e.g., MKN45)
- Cell culture medium



- T-1840383 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a serial dilution of **T-1840383** or DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **T-1840383** in a mouse xenograft model.[1]

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- c-Met dependent cancer cell line (e.g., MKN45)



- Matrigel (optional)
- T-1840383 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal housing and handling equipment compliant with institutional guidelines

- Subcutaneously inject 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> MKN45 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer T-1840383 orally once daily at the desired dose (e.g., 2 mg/kg). Administer the
  vehicle control to the control group.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for c-Met phosphorylation).[1]
- Compare the tumor growth in the T-1840383-treated group to the vehicle control group to determine the anti-tumor efficacy.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: The c-Met signaling pathway and the inhibitory action of **T-1840383**.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **T-1840383**.



Click to download full resolution via product page

Caption: Mechanism of action of **T-1840383** as a dual c-Met/VEGFR inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496051#t-1840383-for-studying-c-met-dependent-cancers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com